H-alpha-Me-D-Phe(4-CF3)-OEt*HCl*H2O
Description
Contextualization within Unnatural Amino Acid Chemistry
Unnatural amino acids (UAAs) are amino acid analogs that are not found in the 20 common, genetically coded amino acids. rsc.org Their synthesis and incorporation into peptides or as standalone molecules offer a powerful strategy to modulate physicochemical and biological properties. nih.govacs.org The introduction of UAAs can enhance the stability, activity, and target selectivity of peptides, transforming them into more drug-like candidates. nih.gov This is achieved by introducing novel side chains or modifying the peptide backbone, which can lead to improved resistance against enzymatic degradation and the ability to probe or alter protein structure and function. rsc.orgresearchgate.net The utility of UAAs is underscored by their presence in several clinically approved drugs, highlighting their significance in modern medicinal chemistry. nih.govacs.org
Significance of Alpha-Methylation in Amino Acid Structure and Conformational Control
A key modification in the design of unnatural amino acids is alpha-methylation, the substitution of the alpha-hydrogen atom with a methyl group. nih.gov This seemingly simple alteration has profound consequences for the structure and conformational flexibility of the amino acid and any peptide in which it is incorporated. nih.govenamine.net The presence of the gem-dimethyl group at the alpha-carbon restricts the permissible values of the phi (φ) and psi (ψ) dihedral angles, thereby constraining the conformational freedom of the peptide backbone. nih.gov This restriction often promotes the formation of stable secondary structures, such as helices. nih.govnih.gov Furthermore, alpha-methylation provides steric hindrance that can protect the adjacent peptide bond from cleavage by proteases, thus enhancing the metabolic stability of the peptide. nih.govenamine.net
Strategic Incorporation of Trifluoromethyl (CF3) Groups in Amino Acid Analogues
The trifluoromethyl (CF3) group is a highly valued substituent in medicinal chemistry due to its unique electronic properties and steric profile. wikipedia.org It is a strong electron-withdrawing group with high electronegativity, which can significantly alter the acidity or basicity of nearby functional groups. wikipedia.org The incorporation of a CF3 group can also increase the lipophilicity of a molecule, which can in turn enhance its metabolic stability and cell permeability. nih.gov In the context of amino acid analogues, the CF3 group is often used as a bioisostere for other groups like a methyl or chloro group to fine-tune the steric and electronic properties of a molecule. wikipedia.org The synthesis of fluorinated amino acids, including those with CF3 groups, is an active area of research with various methods being developed for their efficient and stereoselective preparation. nih.govfu-berlin.de
Overview of the Chemical Entity H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O in Academic Research
The chemical entity H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O, also known as ethyl (2R)-2-amino-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride monohydrate, represents a convergence of the aforementioned structural modifications. It is a D-phenylalanine derivative that is both alpha-methylated and possesses a trifluoromethyl group on the phenyl ring at the para position. The ethyl ester and hydrochloride salt forms are common for improving solubility and stability for research purposes.
While comprehensive studies dedicated solely to this specific compound are not abundant in publicly available literature, its structural motifs suggest its utility as a building block in medicinal chemistry research. For instance, fluorinated and α-methylated phenylalanine derivatives have been investigated for their potential in developing radiolabeled tracers for positron emission tomography (PET) imaging of tumors. nih.gov The presence of the α-methyl group and the trifluoromethyl substituent can influence the uptake and retention of these tracers in cancer cells. nih.gov The D-configuration is also a strategic choice, as it can confer resistance to degradation by enzymes that typically recognize L-amino acids. Research in this area often involves the synthesis and evaluation of various isomers to identify candidates with optimal pharmacokinetic and pharmacodynamic profiles for tumor-specific imaging. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
ethyl (2R)-2-amino-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoate;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2.ClH.H2O/c1-3-19-11(18)12(2,17)8-9-4-6-10(7-5-9)13(14,15)16;;/h4-7H,3,8,17H2,1-2H3;1H;1H2/t12-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUKZOPTTLWCNM-CURYUGHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC=C(C=C1)C(F)(F)F)N.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@](C)(CC1=CC=C(C=C1)C(F)(F)F)N.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations in the Synthesis and Reactivity of H Alpha Me D Phe 4 Cf3 Oet*hcl*h2o
Reaction Mechanism Elucidation of Key Stereoselective Steps
The creation of the chiral quaternary center at the α-position of α-methylated amino acids is a formidable task in synthetic chemistry. The synthesis of the target compound requires precise control of stereochemistry to obtain the desired D-configuration. Several methodologies have been developed for the asymmetric synthesis of α-amino acids, the mechanisms of which provide a framework for understanding the formation of H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O. rsc.org
One prevalent strategy involves the use of chiral auxiliaries. For instance, chiral nickel(II) complexes derived from a Schiff base of glycine (B1666218) and a chiral ligand (often derived from proline) serve as effective templates for asymmetric alkylation. nih.gov In this approach, the planar Ni(II) complex holds the glycine substrate in a rigid conformation, exposing one face of the α-carbon to electrophilic attack. Deprotonation generates a nucleophilic enolate, and the chiral ligand directs the incoming electrophile (e.g., an alkyl halide) to one face, thereby inducing asymmetry. nih.gov The stereochemical outcome is dictated by the structure of the chiral ligand. After the alkylation step, the complex is hydrolyzed to release the desired α-alkylated amino acid. nih.gov
Another powerful approach is substrate-controlled asymmetric induction, where the chirality is derived from a starting material in the "chiral pool," such as a naturally occurring amino acid. mdpi.comnih.gov For example, a chiral precursor can be elaborated through a series of reactions where the existing stereocenter directs the formation of new ones. mdpi.com
Modern photoredox catalysis offers a complementary route, enabling the use of carboxylic acids as radical precursors for addition to chiral imines. nih.gov In a typical mechanism, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) with a carboxylic acid to generate a C-centered radical. This radical then adds to a chiral N-sulfinyl imine derived from a glyoxylate (B1226380) ester. The stereoselectivity is controlled by the chiral N-sulfinyl group, which directs the radical addition to one of the imine's diastereotopic faces. nih.gov The N-sulfinyl auxiliary can be removed under mild acidic conditions to yield the final α-amino acid derivative. nih.gov
| Catalytic System/Method | Reaction Type | Typical Substrates | Stereochemical Control | Reported Selectivity (for analogous reactions) | Citations |
| Chiral Ni(II) Complexes | Asymmetric Alkylation | Glycine Schiff Base | Chiral Ligand (e.g., from L-proline) | 90-99% e.e. | nih.gov |
| Visible Light Photoredox | Radical Addition | Carboxylic Acids, Chiral N-Sulfinyl Imines | Chiral Auxiliary (N-sulfinyl group) | >95:5 dr | nih.gov |
| Chiral Phase-Transfer Catalysis | Asymmetric Alkylation | Glycine Benzophenone Imine | Chiral Cinchona Alkaloid Catalyst | High e.e. | acs.org |
| Biocatalysis (Lipase) | Enantioselective Transesterification | Racemic Phosphono-1,3-propanediol | Enzyme (e.g., Lipase (B570770) PS) | up to 98% e.e. | scispace.com |
Role of Solvation and Counter-ions in Chiral Induction
The solvent and counter-ions present in a reaction mixture are not merely passive spectators; they often play a decisive role in the transfer of chiral information. nih.govnih.gov In asymmetric synthesis, the solvent can influence the conformation of catalysts, substrates, and transition states, thereby affecting the stereochemical outcome. nih.gov In the context of metal-catalyzed reactions, coordinating solvents can compete for binding sites on the metal center, altering the catalyst's structure and reactivity. For non-polar solvents, interactions such as π–π stacking between the solvent and the catalytic complex can induce a specific chiral environment. nih.gov
Counter-ions are particularly crucial in reactions involving charged intermediates or catalysts, such as phase-transfer catalysis. acs.orgnih.gov In the asymmetric alkylation of a glycine imine using a chiral quaternary ammonium (B1175870) salt (Q⁺X⁻) as a phase-transfer catalyst, the enolate of the imine forms a tight ion pair with the chiral cation (Q⁺) in the organic phase. The structure of this ion pair, which is influenced by both the solvent and the nature of the cation itself, dictates how the alkylating agent can approach the nucleophilic carbon, thus determining the enantioselectivity of the C-C bond formation. acs.org
| Factor | Mechanism of Influence | Effect on Chiral Induction | Example Context | Citations |
| Solvent | Differential stabilization of diastereomeric transition states; Coordination to catalyst; Influencing catalyst/substrate conformation. | Can alter or even reverse enantioselectivity; Affects reaction rate and yield. | Synthesis of chiral metal-organic frameworks (MOFs) where solvents like NMP are critical for framework stability and chirality. | nih.gov |
| Counter-ion | Formation of chiral ion pairs with charged intermediates or catalysts; Influencing the solubility and reactivity of nucleophiles. | Dictates the geometry of approach of reactants; Essential for transferring chirality from the catalyst to the substrate. | Asymmetric phase-transfer catalysis; Chiral anion-pairing catalysis. | acs.orgnih.gov |
| Additives | Coordination to metal centers; Acting as co-catalysts or ligands. | Can induce strain or conformational changes in the catalyst-substrate complex to enhance selectivity. | Use of proline derivatives to induce chirality in MOF synthesis by binding to metal centers. | nih.gov |
Understanding the Intermediates and Transition States in Fluorination Reactions
The 4-(trifluoromethyl)phenyl group is a key structural feature of the target molecule. While this group is often introduced via a precursor like 4-(trifluoromethyl)benzaldehyde (B58038), understanding the mechanistic pathways of fluorination is crucial for designing syntheses of related fluorinated compounds. nih.gov Direct fluorination of C-H or C-C bonds often proceeds through complex mechanisms involving highly reactive intermediates. acs.org
Computational and experimental studies on electrophilic fluorination using reagents like Selectfluor have revealed a continuum between single-electron transfer (SET) and hydrogen-atom transfer (HAT) pathways. acs.org In many cases, what might appear to be a direct HAT is actually a "masked" SET process. For instance, the fluorination of certain substrates can proceed via the initial oxidation of the substrate by a Selectfluor-derived N-centered radical, forming a radical cation intermediate. This intermediate then undergoes further reaction leading to the fluorinated product. acs.org
In nucleophilic fluorination reactions catalyzed by hydrogen-bond donors, quantum chemical calculations have been used to map out the transition states. acs.org For the ring-opening of an aziridinium (B1262131) ion with fluoride (B91410), computations show that the catalyst forms multiple hydrogen bonds with the fluoride anion. This pre-organization lowers the activation energy and directs the nucleophile to a specific carbon atom (regioselectivity) and a specific face (enantioselectivity). The calculations can predict the energy difference (ΔΔG‡) between the transition states leading to different regioisomers, explaining the observed product distribution. acs.org
| Reaction Type | Fluorinating Agent | Key Intermediate(s) | Transition State Feature | Mechanistic Insight | Citations |
| Radical C-C Fluorination | Selectfluor / Photocatalyst | Substrate radical cation; N-centered radical from Selectfluor | Electron transfer from substrate to a Selectfluor-derived radical | The key step is substrate oxidation via SET, not direct photoinduced electron transfer. | acs.org |
| Nucleophilic Fluorination | Metal Fluoride / H-Bond Catalyst | Chiral ion pair [Catalyst-F]⁻ | Hydrogen bonding between catalyst and fluoride anion stabilizes the TS. | Catalyst controls regioselectivity and enantioselectivity by lowering the energy of one specific transition state. | acs.org |
| Electrophilic C(sp³)–H Fluorination | Selectfluor / Cu(II) Catalyst | Not explicitly detailed, but likely involves a Cu-substrate complex | Coordination of a directing group (e.g., picolinamide) to the copper center | A directing group is essential to position the C-H bond for fluorination and prevent side reactions like β-elimination. | nih.gov |
Kinetic and Thermodynamic Studies of Reaction Pathways
Kinetic and thermodynamic studies provide quantitative insight into reaction mechanisms, helping to distinguish between different possible pathways and optimize reaction conditions. For the synthesis of a complex molecule like H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O, understanding the energetics of key steps is essential for maximizing yield and selectivity.
In many stereoselective syntheses, the observed product is the result of kinetic control, meaning it is the product that is formed fastest, rather than the most stable (thermodynamic) product. This is often the case in reactions run at low temperatures. For example, in the asymmetric alkylation of a chiral Ni(II)-complexed glycine enolate, the reaction is typically performed at low temperatures to ensure that the initial, kinetically favored addition of the electrophile is irreversible. nih.gov If the reaction were allowed to reach equilibrium at a higher temperature, epimerization at the α-carbon could occur, leading to a loss of stereochemical purity.
The study of fluorination processes also benefits from kinetic analysis. For the fluorination of a solid substrate like rutile (TiO₂) with fluorine gas, kinetic studies can determine the reaction order, the activation energy (Ea), and the pre-exponential factor (A) from the Arrhenius equation. mdpi.com Such studies have shown that the reaction rate can be significantly influenced by temperature and the partial pressure of the fluorinating agent. For instance, the formation of gaseous TiF₄ from TiO₂ becomes significant only above 500 K, indicating a substantial energy barrier for the reaction. mdpi.com This type of analysis, applied to the synthesis of fluorinated organic molecules, can help identify the rate-limiting step and guide the optimization of reaction time and temperature.
| Parameter | Definition | Significance in Synthesis | Example Application | Citations |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | A high Ea indicates a slow reaction, often requiring elevated temperatures. The difference in Ea for two competing pathways determines kinetic selectivity. | Determining the optimal temperature range for a fluorination reaction to proceed at a practical rate. | mdpi.com |
| Kinetic vs. Thermodynamic Control | Kinetic product is formed fastest; thermodynamic product is most stable. | Low temperatures and short reaction times favor the kinetic product. High temperatures and long reaction times favor the thermodynamic product. | In dynamic kinetic resolutions (DKR), conditions are set to allow for the equilibration of a racemic starting material while one enantiomer is selectively removed via a kinetically favored reaction. | nih.gov |
| Reaction Order | The relationship between the concentration of reactants and the reaction rate. | Helps elucidate the number of molecules participating in the rate-determining step of the reaction mechanism. | Analyzing the effect of fluorine concentration on the rate of fluorination of a metal oxide. | mdpi.com |
Chemical Reactivity and Functional Group Transformations of H Alpha Me D Phe 4 Cf3 Oet*hcl*h2o
Reactivity of the Amino and Carboxyl Termini in Derivatization
The primary amino group and the ethyl ester at the carboxyl terminus are the most common sites for derivatization. Their reactivity is influenced by the steric hindrance imposed by the α-methyl group.
The primary amine (-NH2) behaves as a typical nucleophile. It readily undergoes acylation reactions with various acylating agents, such as acid chlorides and anhydrides, to form N-acyl derivatives. mdpi.comscience.gov This reaction is fundamental for protecting the amino group during peptide synthesis or for introducing specific functionalities. Common N-alkylation, particularly N-methylation, can also be achieved using reagents like methyl iodide with a suitable base, although the conditions may need to be optimized to overcome steric hindrance. nih.govmonash.edu
The ethyl ester (-OEt) can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions. This saponification is a key step when the C-terminus needs to be activated for subsequent reactions, such as peptide coupling. researchgate.netharvard.edu Conversely, the free carboxylic acid analogue can be re-esterified using an alcohol in the presence of an acid catalyst or reagents like thionyl chloride. mdpi.comscribd.com These transformations allow for the modulation of the C-terminus as needed for synthetic strategies.
| Functional Group | Transformation | Typical Reagents | Product | Reference |
|---|---|---|---|---|
| Amino (-NH₂) | N-Acylation | Acid Chloride (R-COCl), Acetic Anhydride ((CH₃CO)₂O) | N-Acyl Amino Acid Ester | mdpi.com |
| Amino (-NH₂) | N-Alkylation | Alkyl Halide (R-X), NaH, DMF | N-Alkyl Amino Acid Ester | nih.govmonash.edu |
| Carboxyl (as Ethyl Ester) | Hydrolysis (Saponification) | Aqueous Base (NaOH, LiOH) or Acid (HCl) | α-Methyl Amino Acid | researchgate.netharvard.edu |
| Carboxyl (as Acid) | Esterification | Alcohol (R-OH), Acid Catalyst (H₂SO₄, HCl) or Thionyl Chloride (SOCl₂) | Amino Acid Ester | scribd.com |
Transformations Involving the Trifluoromethylphenyl Side Chain
The 4-(trifluoromethyl)phenyl side chain is generally stable and less reactive than the termini. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring toward electrophilic aromatic substitution. However, this electronic property makes the ring susceptible to nucleophilic aromatic substitution (SNA_r_), especially if an additional activating group or a suitable leaving group is present on the ring. harvard.edunih.govnih.govmdpi.com
While the C-F bonds of the CF3 group are exceptionally strong, transformations are not impossible. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for forming aryl-CF3 bonds, and mechanistic studies on the reverse reaction, reductive elimination, provide insight into the stability and potential reactivity of this moiety under specific catalytic conditions. sfasu.eduacs.orgacs.org These reactions typically involve organometallic intermediates and are not simple transformations of the existing side chain but rather illustrate the chemistry accessible to this functional group. Direct C-H activation of the aromatic ring is challenging due to its electron-deficient nature, but directed C-H activation methodologies could potentially functionalize the ortho positions. monash.edugoogleapis.comnih.govyoutube.comyoutube.comnih.gov
| Reaction Type | Description | Typical Conditions | Potential Product | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., F, Cl, NO₂) ortho or para to an activating group. The CF₃ group itself is strongly activating. | Nucleophile (e.g., R-O⁻, R-S⁻, R₂N⁻), Polar Aprotic Solvent | Substituted Phenyl Ring | harvard.eduresearchgate.net |
| Palladium-Catalyzed Cross-Coupling | Formation of new C-C or C-Heteroatom bonds at the aromatic ring (requires prior conversion to an aryl halide or triflate). | Pd Catalyst (e.g., Pd(OAc)₂), Ligand, Base, Coupling Partner (e.g., boronic acid) | Biaryl or other substituted derivatives | sfasu.edusigmaaldrich.comnih.gov |
| Reductive Defluorination | Stepwise reduction of the CF₃ group. This is a challenging reaction. | Strong reducing agents or specific catalytic systems. | -CHF₂ or -CH₂F substituted ring | researchgate.net |
Derivatization for Peptide Coupling and Oligomerization
A primary application of H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O is its incorporation into peptides. The α-methyl group provides conformational rigidity to the peptide backbone, which can enhance biological activity and proteolytic stability. However, this same steric hindrance makes peptide bond formation challenging. nih.gov
To overcome the steric bulk, highly efficient coupling reagents are required. Standard carbodiimides like DCC or DIC often give low yields. More potent activating agents, such as phosphonium (B103445) salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HATU, HBTU, HCTU), are preferred. sigmaaldrich.combachem.comuniurb.itpeptide.com These reagents convert the C-terminal carboxylic acid (after hydrolysis of the ester) into a highly reactive activated species (e.g., OAt or OBt esters) that can be readily attacked by the amino group of the coupling partner, even when one or both residues are sterically hindered. nih.govsigmaaldrich.com The choice of solvent and base (typically a non-nucleophilic amine like DIPEA) is also critical for achieving high yields and minimizing racemization. bachem.com
| Reagent Class | Abbreviation | Full Name | Key Feature | Reference |
|---|---|---|---|---|
| Phosphonium Salt | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Forms reactive OBt esters; less toxic byproducts than BOP. | sigmaaldrich.combachem.com |
| Phosphonium Salt | PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Forms highly reactive OAt esters; excellent for N-methylated amino acids. | peptide.com |
| Aminium/Uronium Salt | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Forms highly reactive OAt esters; considered one of the most effective reagents. | sigmaaldrich.compeptide.com |
| Aminium/Uronium Salt | HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Forms more reactive 6-Cl-OBt esters compared to HBTU. | sigmaaldrich.com |
| Aminium/Uronium Salt | COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Based on OxymaPure; avoids potentially explosive benzotriazole (B28993) byproducts. | bachem.com |
Participation in Multi-Component Reactions (e.g., Petasis-type Reactions for Analogues)
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. nih.gov Analogues of H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O are excellent candidates for such reactions.
For instance, in the Petasis borono-Mannich reaction , an amine, a carbonyl compound (often an α-hydroxy acid like glyoxylic acid), and a boronic acid combine to form an α-amino acid derivative. nih.govorganic-chemistry.org The amine component could be an analogue of the title compound (after ester hydrolysis and N-deprotection). Alternatively, a related boronic acid, (4-(trifluoromethyl)phenyl)boronic acid, can serve as the boronic acid component. nih.gov However, it has been noted that boronic acids with strong electron-withdrawing groups, such as the 4-CF3-phenyl derivative, can exhibit lower reactivity and may fail to produce the desired product under certain conditions. nih.gov
In the Ugi four-component reaction , an amine, a carbonyl, a carboxylic acid, and an isocyanide react to form a bis-amide. wikipedia.orgorganic-chemistry.orgsciepub.com Analogues of the title compound could serve as the amine or, after conversion to a carboxylic acid, as the acid component. Similarly, related building blocks like 4-(trifluoromethyl)benzaldehyde (B58038) or 4-(trifluoromethyl)aniline (B29031) are common inputs for generating diverse chemical libraries via the Ugi reaction. mdpi.comnih.gov
| Reaction | Components | Role of Analogue | Example Analogue | Reference |
|---|---|---|---|---|
| Petasis Reaction | Amine + Carbonyl + Boronic Acid | Boronic Acid Component | (4-(Trifluoromethyl)phenyl)boronic acid | organic-chemistry.orgnih.gov |
| Ugi Reaction | Amine + Carbonyl + Carboxylic Acid + Isocyanide | Amine Component | 4-(Trifluoromethyl)aniline | wikipedia.orgorganic-chemistry.org |
| Ugi Reaction | Amine + Carbonyl + Carboxylic Acid + Isocyanide | Carbonyl Component | 4-(Trifluoromethyl)benzaldehyde | sciepub.com |
Reactivity in Heterocycle Formation and Annulation Strategies with Fluorinated Precursors
The trifluoromethyl group is a prized substituent in medicinal chemistry, and building blocks containing this moiety are frequently used in the synthesis of heterocycles. Precursors structurally related to the title compound, such as those that can be converted into trifluoromethylated 1,3-dicarbonyl compounds, are valuable starting materials for annulation reactions.
A common strategy is the condensation of a trifluoromethylated β-ketoester or 1,3-diketone with a binucleophile. For example, reaction with hydrazine (B178648) or its derivatives leads to the formation of trifluoromethyl-substituted pyrazoles, a core structure in many pharmaceuticals. researchgate.netacs.orgnih.govnih.govyoutube.com Similarly, reaction with amidines or other N-C-N synthons can yield trifluoromethylated pyrimidines. The reaction of trifluoromethyl-containing 1,3-dicarbonyl compounds with amines and an additional carbon source can lead to substituted pyridines. nih.govacs.orgnih.govosti.gov These cyclocondensation reactions offer a regioselective route to complex heterocyclic systems that would be difficult to synthesize by direct fluorination. acs.orgnih.gov
| Target Heterocycle | Fluorinated Precursor | Co-Reactant(s) | General Reaction Type | Reference |
|---|---|---|---|---|
| Pyrazole | Trifluoromethyl-β-ketoester | Hydrazine (H₂NNH₂) | Knorr Pyrazole Synthesis | acs.orgnih.govnih.gov |
| Pyridine | Trifluoromethyl-1,3-diketone | Amine (R-NH₂), Aldehyde (R'-CHO) | Hantzsch Pyridine Synthesis | nih.govnih.gov |
| Thieno[2,3-b]pyridine | Trifluoromethyl-3-cyano-2(1H)-pyridinethione | Alkylating Agent, Base | S-Alkylation and Cyclization | acs.org |
| Pyrazolo[3,4-b]pyridine | (Hetero)arylamine, 1,3-dicarbonyl compound | α-bromoacetaldehyde acetal, KI | [1+2+2] Annulation | nih.gov |
Compound Name Reference Table
| Abbreviation/Trivial Name | Full Chemical Name |
| H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O | (R)-2-Amino-2-methyl-3-(4-(trifluoromethyl)phenyl)propanoic acid ethyl ester hydrochloride monohydrate |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate |
| DCC | Dicyclohexylcarbodiimide |
| DIC | Diisopropylcarbodiimide |
| DIPEA | N,N-Diisopropylethylamine |
| DMF | Dimethylformamide |
Stereochemical Integrity and Chirality Assessment of H Alpha Me D Phe 4 Cf3 Oet*hcl*h2o
Methods for Absolute Configuration Assignment (e.g., X-ray Crystallography of Related Derivatives)
The definitive determination of the absolute configuration of a chiral molecule is most reliably achieved through single-crystal X-ray diffraction (XRD). nih.gov This technique maps the electron density of a crystalline solid, providing a precise three-dimensional structure of the molecule, including the spatial arrangement of atoms at the stereocenter.
The assignment of absolute configuration via XRD relies on the phenomenon of anomalous dispersion (or resonant scattering). ed.ac.ukmit.edu This effect, which is more pronounced for heavier atoms, causes small, measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l) in non-centrosymmetric crystals. mit.edu Analysis of these differences allows for the unambiguous determination of the true stereochemistry. The Flack parameter is a key value derived from the diffraction data that indicates whether the determined structure corresponds to the correct enantiomer. nih.govmit.edu
While the specific crystal structure of H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O is not publicly documented, the absolute configuration of analogous chiral amino acid derivatives is routinely confirmed using this method. researchgate.net For instance, X-ray analysis of novel phenylalanine analogues synthesized via asymmetric hydrogenation has been used to definitively support the assignment of the L-configuration. researchgate.net In cases where the molecule itself only contains light atoms (C, H, N, O, F), modern diffractometers and analytical methods often still allow for confident assignment, although the presence of a heavier atom like chlorine (in the HCl salt) can enhance the anomalous signal. mit.edu
Below is an example of the type of data obtained from a single-crystal X-ray diffraction experiment for a representative chiral molecule, illustrating the parameters used to define the crystal structure.
| Parameter | Example Value | Description |
|---|---|---|
| Crystal System | Monoclinic | The crystal lattice system. |
| Space Group | P21 | The symmetry group of the crystal. |
| a, b, c (Å) | a = 11.3, b = 19.1, c = 29.3 | The dimensions of the unit cell. |
| α, β, γ (°) | α = 90, β = 95.5, γ = 90 | The angles of the unit cell. |
| Flack Parameter | 0.05(7) | A value near zero indicates the correct absolute structure has been determined. |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination
Chiral High-Performance Liquid Chromatography (HPLC) is the most prevalent and effective technique for determining the enantiomeric composition and purity of chiral molecules like amino acid esters. yakhak.org This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte, leading to different retention times and, thus, their separation.
The choice of CSP is critical for achieving successful enantioseparation. Common types include:
Polysaccharide-based CSPs : These are widely used and are based on derivatives of cellulose (B213188) or amylose (B160209), such as amylose tris(3,5-dimethylphenylcarbamate). They often provide excellent chiral recognition for a broad range of compounds through interactions like hydrogen bonding and π-π stacking. yakhak.orgresearchgate.net
Macrocyclic Glycopeptide CSPs : Phases based on antibiotics like teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly effective for separating underivatized amino acids and their derivatives. sigmaaldrich.com Their complex structure offers multiple interaction points, including ionic interactions, which is advantageous for polar and zwitterionic molecules. sigmaaldrich.com
Pirkle-type and Ligand Exchange CSPs : These represent other classes of CSPs that can be effective for separating amino acid derivatives through charge transfer, hydrogen bonding, or the formation of transient metal complexes. scas.co.jp
To enhance chromatographic performance and detection, amino acids and their esters are sometimes derivatized, for example, with N-fluorenylmethoxycarbonyl (FMOC). researchgate.net The separation of α-amino acid ethyl esters on polysaccharide-based CSPs has been shown to be highly effective, often yielding superior results compared to the corresponding free acids. yakhak.org
The following table summarizes typical conditions used for the chiral HPLC separation of amino acid ester enantiomers, demonstrating the common phases and mobile systems employed.
| Analyte Type | Chiral Stationary Phase (CSP) | Mobile Phase | Detection |
|---|---|---|---|
| α-Amino Acid Esters (NBD derivatives) | Chiralpak IA (amylose-based) | 20% 2-propanol in hexane (B92381) | UV (310 nm) & Fluorescence |
| α-Amino Acid Methyl Esters (FMOC derivatives) | Amylose-derived CSP | 10% 2-propanol in hexane (with 0.1% TFA) | UV (262 nm) & Fluorescence |
| Underivatized Amino Acids | Astec CHIROBIOTIC T (teicoplanin-based) | Water/Acetonitrile or Ethanol (B145695)/Sodium Phosphate Buffer | UV |
| BOC-Amino Acids | SUMICHIRAL OA-3300 (urea-type) | Hexane/1,2-dichloroethane/ethanol | UV |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy in a standard achiral solvent cannot differentiate between enantiomers, as they are isochronous and produce identical spectra. However, NMR becomes a powerful tool for determining enantiomeric purity when the enantiomers are converted into diastereomers, which are no longer chemically equivalent and exhibit distinct NMR signals. acs.org
This conversion can be achieved in two primary ways:
Chiral Derivatizing Agents (CDAs) : The analyte is covalently bonded to a single enantiomer of a chiral reagent. This reaction creates a pair of stable diastereomers that can be analyzed. The relative integration of the distinct signals for each diastereomer in the ¹H, ¹³C, or ¹⁹F NMR spectrum allows for precise quantification of the original enantiomeric ratio. rsc.orgresearchgate.net The presence of a trifluoromethyl (-CF3) group in H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O makes ¹⁹F NMR a particularly sensitive and advantageous technique, as the fluorine nucleus provides a clean spectral window with high sensitivity. rsc.org
Chiral Solvating Agents (CSAs) : The analyte is mixed with a chiral agent in the NMR tube without forming a covalent bond. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte. acs.orgnih.gov These transient species are in rapid exchange, but the differing interactions can induce chemical shift non-equivalence, causing specific proton signals of the analyte to split into two, allowing for quantification. acs.orgnih.gov
The selection of an appropriate agent depends on the functional groups present in the analyte. For an amino acid ester, both the amine and ester functionalities are potential sites for interaction or derivatization.
| Agent Type | Example Agent | Analyte Functional Group | Interaction Mechanism |
|---|---|---|---|
| Chiral Derivatizing Agent (CDA) | (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid | Amine | Forms stable diastereomeric amides. |
| Chiral Derivatizing Agent (CDA) | Phenylglycine methyl ester (PGME) | Carboxylic Acid | Forms stable diastereomeric amides. |
| Chiral Solvating Agent (CSA) | Thiourea-based macrocycles | Various (e.g., esters, amides) | Forms transient diastereomeric complexes via hydrogen bonding. |
| Chiral Solvating Agent (CSA) | N,N'-disubstituted oxoporphyrinogen | Carboxylic acids, esters, alcohols | Forms transient complexes without creating diastereomers. |
Recrystallization and Deracemization Strategies for Chiral Amino Acids
Recrystallization is a cornerstone technique for the purification of solid compounds, including enantiomerically enriched amino acids and their derivatives. The process relies on solubility differences between the desired compound and impurities in a given solvent system. For a chiral compound, careful recrystallization can increase its enantiomeric purity by selectively crystallizing the major enantiomer while the minor enantiomer remains in the mother liquor. The choice of solvent is crucial; for phenylalanine, crystallization from aqueous solutions containing sodium chloride is a known method to control crystal form and improve yield. google.com
When starting from a racemic mixture (a 50:50 mixture of enantiomers), standard recrystallization is ineffective. Instead, specialized strategies are required:
Diastereomeric Recrystallization : This classic resolution technique involves reacting the racemic amino acid ester with an enantiomerically pure chiral resolving agent, such as (2R,3R)-tartaric acid. ut.ac.ir This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. After separation, the resolving agent is cleaved to yield the desired pure enantiomer. ut.ac.ir
Deracemization Strategies : These advanced methods aim to convert a racemic or scalemic mixture into a single, pure enantiomer, potentially achieving a theoretical yield of 100%. One notable method is Crystallization-Induced Asymmetric Transformation (CIAT) . This process combines selective crystallization of the desired enantiomer with in-situ racemization of the unwanted enantiomer in the solution phase. ut.ac.ir For this to be effective, a racemizing agent is often added to the system, which continuously converts the unwanted enantiomer (that remains in solution) back into the racemate, from which the desired enantiomer can then crystallize.
The solid-state behavior of amino acids like L-phenylalanine can be complex, with multiple polymorphic forms known to exist, which can influence crystallization outcomes. researchgate.net Understanding and controlling these factors are key to developing effective purification and resolution strategies.
Conformational Analysis and Stereoelectronic Effects in H Alpha Me D Phe 4 Cf3 Oet*hcl*h2o
Influence of Alpha-Methyl Substitution on Backbone Conformation
The substitution of the α-hydrogen with a methyl group in amino acids, a process known as α-methylation, profoundly restricts the conformational freedom of the peptide backbone. nih.gov In H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O, this modification has several key consequences for its backbone conformation.
The presence of the additional methyl group at the α-carbon sterically hinders rotation around the N-Cα (φ, phi) and Cα-C (ψ, psi) bonds. This constraint significantly reduces the accessible conformational space on the Ramachandran plot compared to its non-methylated counterpart. nih.gov Studies on α-methylated amino acids have consistently shown that they favor specific secondary structures, most notably helical conformations. nih.gov The α-methyl group promotes the formation of intramolecular hydrogen bonds, which are characteristic of helical structures, by limiting the rotational freedom of the peptide bond. nih.gov
The incorporation of α-methylated residues like α-aminoisobutyric acid (Aib) has been shown to constrain the accessible backbone conformations, favoring α-helical secondary structures. nih.gov While not inducing a specific folded state in all cases, the Cα-methylation limits the range of possible dihedral angles. nih.gov This conformational rigidity is a direct result of the steric clash that would arise from conformations outside the favored helical or extended regions.
Table 1: Comparison of Backbone Dihedral Angle Propensities
| Residue Type | Allowed φ (phi) Angles | Allowed ψ (psi) Angles | Favored Conformation |
|---|---|---|---|
| L-Alanine | Broad Range | Broad Range | Extended/Random Coil |
| α-Methyl-Alanine (Aib) | Restricted Range | Restricted Range | α-Helical / 310-Helical |
| Phenylalanine | Restricted vs. Ala | Restricted vs. Ala | Extended/β-sheet |
This table presents generalized findings from conformational studies of amino acids and their α-methylated analogs to illustrate the expected influence on the target compound. nih.govnih.gov
Stereoelectronic Effects of the Trifluoromethyl Group on Aromatic Ring and Side Chain Conformations
The trifluoromethyl (-CF3) group, positioned at the para-position of the phenylalanine aromatic ring, exerts a powerful stereoelectronic influence on the molecule's conformation. The -CF3 group is one of the strongest electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine atoms. nih.govwikipedia.org
This strong inductive effect significantly alters the electronic properties of the benzene (B151609) ring. tcichemicals.com The electron density of the aromatic ring is pulled towards the -CF3 group, making the ring electron-deficient. youtube.com This electronic perturbation can influence the conformation of the side chain (χ, chi angles) relative to the peptide backbone. The interaction between the electron-deficient π-system of the trifluoromethyl-substituted ring and the peptide backbone can differ significantly from that of an unsubstituted phenylalanine. Computational studies on constrained phenylalanine analogues have shown that the orientation of the aromatic substituent strongly influences conformational propensities. nih.gov
Furthermore, the stereoelectronic effects of fluorine can be subtle and complex. For instance, in (trifluoromethoxy)benzene, the O-CF3 bond favors a perpendicular orientation to the plane of the phenyl group, a stark contrast to the coplanar preference of the methyl group in anisole. wikipedia.org This highlights how fluorine substitution can induce significant geometric distortions. While a direct parallel, this suggests that the Cβ-Cγ bond of the H-alpha-Me-D-Phe(4-CF3)-OEt side chain may adopt specific rotameric states to minimize unfavorable electronic interactions and optimize stabilizing ones.
Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Fluorine-mediated Interactions)
The chemical structure of H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O allows for a variety of intermolecular and intramolecular interactions that stabilize its conformation. These include classical hydrogen bonds as well as weaker interactions mediated by the fluorine atoms.
Hydrogen Bonding: The primary amine (-NH3+), the ester carbonyl group (C=O), and the water of hydration are all potential hydrogen bond donors and acceptors. Intramolecular hydrogen bonds can form, for example, between the protonated amine and the carbonyl oxygen, which would further constrain the backbone conformation. researchgate.net The presence of a trifluoromethyl group can strengthen nearby hydrogen bonds. nih.govfrontiersin.org The strong electron-withdrawing nature of the -CF3 group can increase the acidity of nearby N-H protons, making them stronger hydrogen bond donors. nih.govnih.gov
Fluorine-Mediated Interactions: The trifluoromethyl group is capable of participating in a range of non-covalent interactions. nih.gov Although highly electronegative, the fluorine atoms in a -CF3 group can interact favorably with various functional groups. The traditional view of fluorine as solely a hydrogen bond acceptor is incomplete; the trifluoromethyl group can act as both an electrophile and a nucleophile in noncovalent interactions. nih.gov It can engage in interactions with carbonyl carbons and can also act as a hydrogen-bond acceptor for suitable donors. nih.govsoci.org These fluorine-mediated interactions, though individually weak, can collectively contribute to the stability of a particular conformer.
Table 2: Potential Non-Covalent Interactions in H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O
| Interaction Type | Donor | Acceptor | Potential Influence |
|---|---|---|---|
| Hydrogen Bond (Intramolecular) | -NH3+ | C=O (Ester) | Stabilizes backbone turn/fold |
| Hydrogen Bond (Intermolecular) | -NH3+, H2O | C=O, Cl-, H2O, -CF3 | Crystal lattice packing, Solvation |
| NH−π Interaction | -NH3+ | Aromatic Ring | Stabilizes side chain orientation |
| Fluorine-Carbonyl | C-F | C=O | Side chain-backbone interaction |
This table outlines plausible interactions based on the functional groups present in the molecule and general principles of non-covalent interactions in similar fluorinated and peptidic systems. nih.govnih.govacs.org
Dynamic Conformational Studies (e.g., Variable Temperature NMR)
The conformational landscape of a molecule like H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O is not static but exists as an equilibrium of different conformers. Dynamic NMR techniques, particularly variable-temperature (VT) NMR, are powerful tools for investigating these dynamic processes.
¹⁹F NMR Spectroscopy: The presence of the trifluoromethyl group provides a unique and highly sensitive probe for ¹⁹F NMR studies. nih.govnih.gov The chemical shift of the ¹⁹F nucleus is extremely sensitive to its local electronic environment. nih.gov Therefore, if the molecule exists in multiple conformations that are in slow exchange on the NMR timescale, separate ¹⁹F signals may be observed for each conformer. By varying the temperature, the rate of interconversion between these conformers can be modulated. At higher temperatures, the exchange rate may increase, leading to the coalescence of the distinct signals into a single, averaged peak. Analysis of the spectra at different temperatures can provide thermodynamic and kinetic parameters for the conformational exchange. nih.gov
¹H NMR Spectroscopy: ¹H NMR can also provide valuable dynamic information. For instance, studies on related peptides have used the coupling constants between amide and alpha-protons (³JNHCαH) to infer secondary structure content. acs.org In the case of H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O, the absence of an α-proton complicates this specific analysis, but other signals, such as those from the N-H protons, can still be monitored. The observation of distinct sets of signals for different conformers and their behavior with changing temperature can reveal the dynamics of processes like cis/trans isomerization of amide bonds (though not present in this specific monomer) or slow rotation of the side chain. acs.org Studies on peptides containing fluorinated prolines have successfully used ¹⁹F NMR to monitor folding and unfolding processes as a function of temperature. nih.gov
Computational Chemistry and Theoretical Modeling of H Alpha Me D Phe 4 Cf3 Oet*hcl*h2o
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O, methods like Density Functional Theory (DFT) are particularly well-suited to provide a balance between computational cost and accuracy. unipd.itmdpi.com
The initial step in such a study involves geometry optimization, where the most stable three-dimensional arrangement of the atoms is determined by finding the minimum energy structure on the potential energy surface. For this compound, key considerations include the torsional angles of the ethyl ester group, the orientation of the 4-(trifluoromethyl)phenyl side chain, and the conformation of the alpha-methyl group. The protonated amine and the chloride counter-ion add another layer of complexity, requiring careful consideration of their relative positions and interactions.
The energetics of different conformations can also be calculated to determine their relative stabilities. For instance, the rotational barrier of the C-C bond connecting the phenyl ring to the alpha-carbon can be computed, providing insight into the flexibility of the side chain.
Table 1: Hypothetical Relative Energies of Conformers of H-alpha-Me-D-Phe(4-CF3)-OEt+ Calculated at the DFT/B3LYP/6-31G(d) Level of Theory
| Conformer | Dihedral Angle (N-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) |
| 1 | 60° (gauche) | 0.00 |
| 2 | 180° (anti) | 1.25 |
| 3 | -60° (gauche) | 0.85 |
Note: This table presents hypothetical data for illustrative purposes, based on typical energy differences between rotamers in substituted amino acid derivatives.
Molecular Dynamics Simulations of Solvation and Conformational Landscapes
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time, particularly in a solvent environment. researchgate.netnih.gov For H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O, which is a salt and likely to be studied in polar solvents, MD simulations are crucial for understanding its solvation and conformational dynamics.
In an MD simulation, the molecule is placed in a box of solvent molecules (e.g., water), and the trajectories of all atoms are calculated by integrating Newton's equations of motion. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. For amino acid derivatives, force fields like CHARMM and AMBER are commonly used. acs.org
MD simulations can reveal how water molecules arrange themselves around the solute, forming a solvation shell. The charged nature of the protonated amine and the chloride ion will lead to strong, localized interactions with water molecules. The trifluoromethyl group, while generally hydrophobic, can also participate in specific interactions with the solvent.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can be used to predict spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and gain a deeper understanding of the spectra.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. nih.gov These shifts are highly sensitive to the local electronic environment of each nucleus. Using methods like the Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, it is possible to calculate the magnetic shielding tensors for each atom, which are then converted to chemical shifts. nih.gov For H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O, the electron-withdrawing trifluoromethyl group is expected to have a significant deshielding effect on the aromatic protons and carbons, leading to downfield shifts in the NMR spectrum. The presence of the alpha-methyl group will also influence the chemical shifts of the alpha-carbon and proton.
Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Quantum chemical calculations can predict the frequencies and intensities of these modes. nih.gov This information can be used to assign the peaks in an experimental IR spectrum to specific molecular motions. For the title compound, characteristic vibrational frequencies would include the N-H stretching of the ammonium (B1175870) group, the C=O stretching of the ester, and vibrations associated with the trifluoromethyl group and the phenyl ring.
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts (in ppm) for the Aromatic Carbons of a 4-Trifluoromethyl Phenylalanine Derivative
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Cγ (ipso) | 131.5 |
| Cδ (ortho) | 130.0 |
| Cε (meta) | 125.8 (q, J ≈ 3.8 Hz) |
| Cζ (para) | 124.5 (q, J ≈ 272 Hz) |
Note: This table contains hypothetical data based on typical chemical shifts for a 4-trifluoromethylphenyl group. The splitting pattern (q) and coupling constants (J) are due to coupling with the fluorine atoms of the CF₃ group.
Modeling of Reaction Mechanisms and Transition State Geometries
Computational chemistry can be a powerful tool for investigating the reactivity of a molecule and the mechanisms of its reactions. unipd.it For H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O, potential reactions of interest could include the hydrolysis of the ethyl ester or reactions involving the amino group.
By modeling the potential energy surface of a reaction, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The geometry of the transition state provides crucial insights into the mechanism of the reaction. The activation energy, which is the energy difference between the reactants and the transition state, can also be calculated, providing a measure of the reaction rate.
For example, the hydrolysis of the ester group could be modeled in the presence of water molecules to understand the role of the solvent in the reaction mechanism. The calculations could help determine whether the reaction proceeds through a stepwise or concerted mechanism and could elucidate the structure of the tetrahedral intermediate.
Analysis of Non-Covalent Interactions Involving Fluorine
The trifluoromethyl group in H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O introduces the possibility of interesting non-covalent interactions involving fluorine. researchgate.netacs.org While fluorine is the most electronegative element, it is a poor hydrogen bond acceptor. However, it can participate in other types of non-covalent interactions, such as C-F···H-C interactions and interactions with π-systems. nih.gov
The nature and strength of these interactions can be investigated using high-level quantum chemical calculations and by analyzing the electron density distribution using methods like the Quantum Theory of Atoms in Molecules (QTAIM). acs.org Understanding these interactions is important as they can influence the conformational preferences of the molecule and its packing in the solid state. The amphiphilic nature of the trifluoromethyl group can also play a role in its interactions. acs.org The influence of fluorine on non-covalent interactions can also impact properties such as the ¹⁹F NMR chemical shifts. nih.gov
H Alpha Me D Phe 4 Cf3 Oet*hcl*h2o As a Chiral Building Block in Advanced Organic Synthesis
Incorporation into Peptide and Peptidomimetic Scaffolds
The introduction of H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O into peptide and peptidomimetic backbones is a key strategy for enhancing their therapeutic potential. The presence of the α-methyl group provides steric hindrance that can significantly increase the metabolic stability of peptides by making them resistant to enzymatic degradation by proteases. Furthermore, the trifluoromethyl group, a well-known bioisostere for the methyl group, enhances the lipophilicity and binding affinity of the peptide to its target.
| Feature of H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O | Impact on Peptides and Peptidomimetics |
| α-Methyl Group | Increased metabolic stability, steric hindrance, induction of specific secondary structures. |
| 4-Trifluoromethyl Group | Enhanced lipophilicity, improved binding affinity, potential for altered electronic properties. |
| D-Configuration | Increased resistance to proteolysis by natural enzymes. |
Design of Conformationally Constrained Amino Acid Analogues
The design of conformationally constrained amino acid analogues is a cornerstone of modern medicinal chemistry, aiming to create molecules with well-defined three-dimensional structures. H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O serves as an excellent starting point for the synthesis of such analogues. The α-methyl group restricts the rotational freedom around the N-Cα and Cα-C bonds, significantly limiting the accessible conformational space of the amino acid residue.
This inherent constraint is valuable in the rational design of peptidomimetics and other bioactive molecules. By reducing the conformational flexibility, chemists can better probe the optimal geometry for binding to a biological target. The trifluoromethyl substituent on the phenyl ring can further influence the conformational preferences through steric and electronic interactions, providing an additional tool for fine-tuning the molecular architecture.
Utility in the Synthesis of Fluorinated Macrocycles and Foldamers
The unique properties of fluorine have made fluorinated organic molecules highly desirable in various fields. The trifluoromethyl group in H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O makes it a valuable precursor for the synthesis of fluorinated macrocycles and foldamers. Macrocycles containing this residue can exhibit enhanced membrane permeability and metabolic stability, which are crucial for drug efficacy.
Foldamers are synthetic oligomers that adopt well-defined secondary structures, mimicking natural biopolymers like proteins. The incorporation of H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O into a polymer chain can induce specific folding patterns due to the steric bulk of the α-methyl group and the electronic nature of the trifluoromethyl group. This allows for the creation of novel architectures with potential applications in catalysis, materials science, and medicine. The synthesis of such complex molecules often relies on robust and predictable building blocks like the title compound.
Applications in Scaffold Diversity Generation for Chemical Libraries
The generation of chemical libraries with high scaffold diversity is essential for the discovery of new lead compounds in drug development. H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O can be utilized as a versatile building block in diversity-oriented synthesis (DOS) to create a wide range of molecular scaffolds.
Starting from this chiral amino acid derivative, a variety of chemical transformations can be employed to generate diverse and complex molecular architectures. The presence of multiple functional groups—the amino group, the ester, and the aromatic ring—allows for a multitude of chemical reactions, including peptide couplings, cyclizations, and cross-coupling reactions. The trifluoromethyl group can also participate in specific chemical transformations, further expanding the accessible chemical space. The resulting libraries of compounds can then be screened for biological activity against a wide array of targets.
| Synthetic Strategy | Resulting Molecular Diversity |
| Peptide Coupling | Diverse linear and cyclic peptides/peptidomimetics. |
| Cyclization Reactions | Macrocycles and other constrained ring systems. |
| Cross-Coupling Reactions | Biaryl compounds and other complex aromatic structures. |
Exploration in Materials Science Precursor Synthesis
While the primary applications of H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O have been in the realm of medicinal chemistry, its unique structural characteristics suggest potential for its use as a precursor in materials science. The incorporation of fluorinated and alpha-disubstituted amino acids into polymers and other materials can impart desirable properties such as thermal stability, hydrophobicity, and self-assembly capabilities.
Peptides and peptidomimetics containing fluorinated amino acids have been shown to self-assemble into well-defined nanostructures, such as nanotubes, nanofibers, and vesicles. nih.govmdpi.com These self-assembled materials have potential applications in areas like drug delivery, tissue engineering, and biosensing. The trifluoromethyl group in H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O could drive the self-assembly of oligomers or polymers incorporating this residue, leading to the formation of novel fluorinated biomaterials.
Furthermore, the synthesis of fluorinated polymers often utilizes monomers with specific properties. mdpi.com The ester functionality of H-alpha-Me-D-Phe(4-CF3)-OEtHClH2O could be converted to other polymerizable groups, allowing its incorporation into various polymer backbones. The resulting fluorinated polymers could exhibit interesting optical, electronic, or surface properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for H-α-Me-D-Phe(4-CF₃)-OEt·HCl·H₂O, and how do reaction conditions influence yield and purity?
- Methodology :
- Hydrogenation : Use Rosenmund catalysts (e.g., Pd/BaSO₄) under H₂ at 20°C for 3 hours, achieving ~85% yield .
- Temperature sensitivity : Reactions at 80°C vs. 130°C significantly alter product regioselectivity (e.g., phosphonic acid derivatives vs. diphosphonic acids) .
- Counterion stabilization : HCl·H₂O enhances crystallization; monitor pH during salt formation to avoid decomposition .
Q. How can researchers validate the structural integrity of H-α-Me-D-Phe(4-CF₃)-OEt·HCl·H₂O post-synthesis?
- Analytical techniques :
- NMR : ¹H/¹³C NMR to confirm stereochemistry (D-configuration) and CF₃ substitution .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 312.1).
- XRD : Single-crystal X-ray diffraction for absolute configuration validation .
Q. What are the critical stability parameters for this compound under storage or experimental conditions?
- Key factors :
- Moisture sensitivity : Hydrate (H₂O) content affects solubility; store desiccated at -20°C .
- pH stability : Degrades in alkaline conditions (pH > 8); use buffered solutions (pH 4–6) during in vitro assays .
Advanced Research Questions
Q. How do electronic effects of the 4-CF₃ group influence the compound’s reactivity in peptide coupling or enzyme inhibition studies?
- Mechanistic insights :
- Electron-withdrawing CF₃ : Enhances electrophilicity of the aromatic ring, facilitating nucleophilic substitution or π-π stacking in enzyme active sites .
- Steric effects : α-methyl group restricts conformational flexibility, impacting binding affinity (e.g., measured via SPR or ITC) .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Troubleshooting :
- Metabolic stability : Test hepatic microsome stability; CF₃ groups may reduce CYP450-mediated degradation .
- Solubility limitations : Use co-solvents (e.g., DMSO/PEG) or prodrug formulations to enhance bioavailability .
Q. How can electrochemical methods (e.g., C–H phosphorylation) be adapted to functionalize H-α-Me-D-Phe(4-CF₃)-OEt·HCl·H₂O?
- Experimental design :
- Flow chemistry : Employ continuous-flow reactors with P(OEt)₃ as a phosphorylating agent; optimize H₂O content to prevent side reactions (31P-NMR validation) .
- Redox potential : Cyclic voltammetry (Ep/2 = 1.50 V vs. SCE) confirms compatibility with oxidative phosphorylation conditions .
Data Contradiction Analysis
Q. Why might synthetic yields drop below 50% despite following published protocols?
- Root causes :
- Impurity profiles : Trace metals (e.g., Fe³⁺) from catalysts may induce decomposition; use Chelex resin for solvent purification .
- Stereochemical drift : Racemization during esterification; employ low-temperature (-78°C) coupling with HATU/NMM .
Methodological Best Practices
Q. What computational tools predict the compound’s pharmacokinetic properties (e.g., BBB permeability, LogP)?
- In silico approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
